molecular formula C13H15Cl2NO B14458254 N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide CAS No. 74064-74-7

N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide

Cat. No.: B14458254
CAS No.: 74064-74-7
M. Wt: 272.17 g/mol
InChI Key: XDIIKPRXSGLCTB-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylpent-4-enamide structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide typically involves the reaction of 3,4-dichloroaniline with a suitable acylating agent. One common method is the acylation of 3,4-dichloroaniline with 2,2-dimethylpent-4-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic

Properties

CAS No.

74064-74-7

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2-dimethylpent-4-enamide

InChI

InChI=1S/C13H15Cl2NO/c1-4-7-13(2,3)12(17)16-9-5-6-10(14)11(15)8-9/h4-6,8H,1,7H2,2-3H3,(H,16,17)

InChI Key

XDIIKPRXSGLCTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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